Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a thiophene-based carboxylate ester featuring a 4-methylphenyl substituent at the 4-position and a piperazinyl sulfonyl group at the 3-position of the thiophene ring. This compound is structurally related to kinase inhibitors and serotonin/dopamine receptor modulators, where the sulfonamide-piperazine motif is a common pharmacophore .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-30-23(27)21-22(19(16-31-21)18-9-7-17(2)8-10-18)32(28,29)26-14-12-25(13-15-26)20-6-4-5-11-24-20/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOQKNYLVNLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The compound consists of a thiophene ring substituted with an ethyl ester group and a sulfonamide moiety linked to a piperazine derivative and a pyridine ring. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 396.49 g/mol |
| Solubility | Soluble in DMSO and ethanol |
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Preliminary studies suggest potential anti-tubercular properties, as it may inhibit the growth of Mycobacterium tuberculosis.
Case Studies and Research Findings
-
Anti-Tubercular Activity :
- A study evaluated several derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds similar to this compound showed IC50 values ranging from 1.35 to 2.18 μM, indicating significant potency against the pathogen .
- The most active compounds demonstrated IC90 values between 3.73 and 40.32 μM, suggesting that modifications to the structure can enhance efficacy .
- Cytotoxicity Studies :
- Molecular Docking Studies :
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Structural Differences :
- Piperazine Substituent : The fluorophenyl group replaces the pyridin-2-yl group in the target compound.
- Molecular Formula : C₂₄H₂₅FN₂O₄S₂ vs. C₂₄H₂₅N₃O₄S₂ (target).
- Molecular Weight : 488.6 g/mol vs. ~483.5 g/mol (estimated for the target).
Pharmacological Implications :
- The fluorophenyl group increases lipophilicity (clogP ≈ 4.2 vs.
- The absence of a pyridine nitrogen eliminates a hydrogen-bond acceptor site, which may lower affinity for receptors requiring polar interactions (e.g., 5-HT₆ or D₂-like dopamine receptors) .
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate
Structural Differences :
- Thiophene Substituents: A hydrophilic amino-hydroxybutyl chain replaces the sulfonamide-piperazine group.
- Molecular Formula: C₁₄H₂₁NO₄S vs. C₂₄H₂₅N₃O₄S₂ (target).
Pharmacological Implications :
- The amino and hydroxyl groups confer high polarity (clogP ≈ 1.5), favoring solubility but limiting membrane permeability.
- Likely targets hydrolytic enzymes (e.g., esterases) or transporters rather than GPCRs .
(4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate
Structural Differences :
- Piperazine Substituent : Pyrimidin-2-yl-phenyl vs. pyridin-2-yl in the target.
- Core Structure : Indazole-pyridine vs. thiophene.
Pharmacological Implications :
Data Table: Key Structural and Pharmacokinetic Parameters
Discussion of Research Findings
- Receptor Binding : The pyridin-2-yl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT₆, Ki = 12 nM) compared to fluorophenyl analogues (Ki = 45 nM), as demonstrated in radioligand assays .
- Metabolic Stability : Fluorophenyl derivatives exhibit longer half-lives (t₁/₂ = 6.2 h in human liver microsomes) than pyridinyl variants (t₁/₂ = 3.8 h), attributed to reduced oxidative metabolism .
- Solubility: The target compound’s aqueous solubility (0.8 mg/mL at pH 7.4) is lower than amino-hydroxybutyl derivatives (12 mg/mL) but comparable to fluorophenyl analogues (1.1 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
